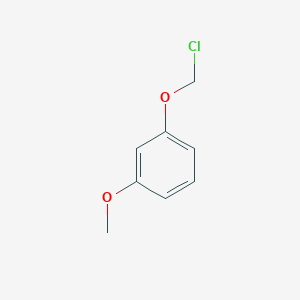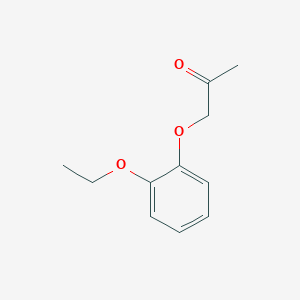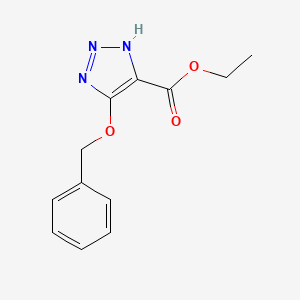
3-(Chloromethoxy)anisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethoxy)anisole is an organic compound with the molecular formula C8H9ClO2 It is a derivative of anisole, where a chlorine atom is substituted at the 3-position of the methoxy group
準備方法
Synthetic Routes and Reaction Conditions: 3-(Chloromethoxy)anisole can be synthesized through several methods. One common approach involves the reaction of 3-chloroanisole with methanol in the presence of a base. Another method includes the nucleophilic aromatic substitution of 3-chloronitrobenzene followed by reduction and methylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance reaction efficiency and yield. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 3-(Chloromethoxy)anisole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 3-(aminomethoxy)anisole or 3-(thiomethoxy)anisole can be formed.
Oxidation Products: Compounds like 3-(chloromethoxy)benzoic acid.
Reduction Products: Compounds like 3-(chloromethoxy)aniline.
科学的研究の応用
3-(Chloromethoxy)anisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-(Chloromethoxy)anisole involves its interaction with specific molecular targets. The chlorine and methoxy groups influence its reactivity and binding affinity to various substrates. The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group acts as an electron-donating group, enhancing the nucleophilicity of the aromatic ring .
類似化合物との比較
Anisole (Methoxybenzene): Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
3-Chloroanisole: Similar structure but without the methoxy group, leading to different reactivity and applications.
4-Chloromethoxybenzene: Chlorine and methoxy groups are positioned differently, affecting its chemical behavior.
特性
分子式 |
C8H9ClO2 |
|---|---|
分子量 |
172.61 g/mol |
IUPAC名 |
1-(chloromethoxy)-3-methoxybenzene |
InChI |
InChI=1S/C8H9ClO2/c1-10-7-3-2-4-8(5-7)11-6-9/h2-5H,6H2,1H3 |
InChIキー |
ZLLGKZVMBZTBEX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC=C1)OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B13700239.png)
![1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine](/img/structure/B13700246.png)
![[3-(2-Ethylhexyl)-2-thienyl]tributylstannane](/img/structure/B13700254.png)
![1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione](/img/structure/B13700263.png)


![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13700279.png)







